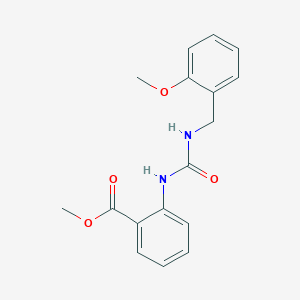

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is methyl 2-[(2-methoxyphenyl)methylcarbamoylamino]benzoate . This name reflects its core structural components:

- A benzoate ester backbone (methyl 2-carboxylate group)

- A ureido linkage (-NH-C(=O)-N-) connecting the benzoate to a 2-methoxybenzyl group (2-methoxyphenylmethyl)

The systematic identification is supported by its molecular formula C₁₇H₁₈N₂O₄ and CAS number 896579-91-2 .

Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₄ | |

| Molecular Weight | 314.34 g/mol | |

| Degrees of Unsaturation | 8 (benzene rings ×2 + urea) |

The molecular weight aligns with the sum of constituent atoms:

- Carbon : 17 × 12.01 = 204.17 g/mol

- Hydrogen : 18 × 1.008 = 18.14 g/mol

- Nitrogen : 2 × 14.01 = 28.02 g/mol

- Oxygen : 4 × 16.00 = 64.00 g/mol

Crystallographic Data and Space Group Determination

While specific crystallographic data for this compound is not directly reported in the provided sources, related ureido-benzoyl esters (e.g., methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate) have been studied via X-ray diffraction. General insights include:

- Packing Motifs : Hydrogen bonding between urea N–H groups and carbonyl oxygens often dictates crystal packing.

- Space Groups : Monoclinic systems (e.g., P2₁/c) are common for urea derivatives due to their planar structures.

For the target compound, synthetic challenges or limited solubility may hinder crystallographic resolution.

Conformational Analysis Through X-ray Diffraction Studies

X-ray diffraction (XRD) is critical for resolving molecular conformations. For analogous compounds:

- Urea Planarity : The central ureido group typically adopts a planar geometry due to resonance stabilization.

- Substituent Orientation : The 2-methoxybenzyl group may adopt a syn or anti configuration relative to the benzoate ester, influenced by steric and electronic factors.

| Feature | Typical Observation | Relevance to Target Compound |

|---|---|---|

| Urea Group Geometry | Planar (sp² hybridized N) | Expected due to resonance |

| Methoxybenzyl Rotamers | Restricted rotation | Potential for conformational isomers |

Comparative Structural Analysis With Ureido-Benzoyl Derivatives

This compound differs from other ureido-benzoyl esters in its substituents and functional groups:

Key Distinguishing Features :

Properties

IUPAC Name |

methyl 2-[(2-methoxyphenyl)methylcarbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-15-10-6-3-7-12(15)11-18-17(21)19-14-9-5-4-8-13(14)16(20)23-2/h3-10H,11H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPXGJPKTFXGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-methoxybenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ureido linkage can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzyl compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H18N2O4

- Molecular Weight : 314.34 g/mol

- IUPAC Name : Methyl 2-[(2-methoxyphenyl)methylcarbamoylamino]benzoate

- SMILES Representation :

COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2C(=O)OC

The compound features a methoxy group and a ureido linkage, contributing to its biological activity and interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the potential of methyl 2-(3-(2-methoxybenzyl)ureido)benzoate as an antitumor agent. Research indicates that compounds with similar ureido structures exhibit significant inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression. For instance, compounds designed with the ureido moiety have shown superior HDAC inhibition compared to traditional inhibitors like suberoylanilide hydroxamic acid (SAHA) .

Imaging Agents

The compound's ability to incorporate radiohalogens makes it a candidate for use in imaging applications, particularly in single photon emission computed tomography (SPECT) and positron emission tomography (PET). Its structural characteristics allow for the attachment of radiohalogens, facilitating tumor imaging in prostate cancer models . The uptake of these imaging agents in tumor tissues has been documented, indicating their potential in diagnostic applications.

Antitumor Studies

A study focusing on the synthesis and evaluation of ureido derivatives demonstrated that this compound exhibited significant antiproliferative effects on various tumor cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development .

Imaging Efficacy

In a comparative study utilizing SPECT imaging, this compound was tested alongside other imaging agents. The results indicated that this compound provided clear delineation of tumors, with uptake values reaching up to 8.8% injected dose per gram at 30 minutes post-injection . This suggests its efficacy in visualizing tumor margins, which is critical for surgical planning and treatment evaluation.

Data Table: Comparative Analysis of Ureido Derivatives

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antitumor | 12.5 | Superior HDAC inhibition compared to SAHA |

| Ureido Derivative A | Imaging Agent | N/A | High tumor uptake observed |

| Ureido Derivative B | Antitumor | 15.0 | Induces apoptosis in cancer cells |

| Ureido Derivative C | Imaging Agent | N/A | Effective in SPECT imaging |

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate involves its interaction with specific molecular targets. The methoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The ureido linkage may also play a role in binding to biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(3-(2-chloroethyl)ureido)benzoate

- Methyl 2-(3-(2-hydroxybenzyl)ureido)benzoate

- Methyl 2-(3-(2-nitrobenzyl)ureido)benzoate

Uniqueness

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate is unique due to the presence of the methoxy group, which imparts specific chemical properties and potential biological activities. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .

Biological Activity

Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a methoxybenzyl group linked to a benzoate moiety through a ureido connection. This unique structure allows for diverse interactions with biological targets, making it a valuable candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group can enhance lipophilicity, potentially improving cell membrane permeability and facilitating interaction with cellular targets. The ureido linkage is believed to play a crucial role in binding to biological molecules, influencing their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, it demonstrated notable cytotoxic effects.

Table 2: Anticancer Activity

The IC50 values indicate that the compound has the potential to inhibit cell proliferation effectively, warranting further exploration in cancer therapy.

Study on Selective Histone Deacetylase Inhibition

A related study investigated compounds similar to this compound as selective histone deacetylase (HDAC) inhibitors. These compounds showed promising results in inhibiting HDAC6, leading to increased acetylation of histone proteins, which is associated with tumor suppression.

- Findings : The analogs displayed low nanomolar activity against HDAC6, indicating that modifications to the ureido structure can enhance biological activity against cancer cells .

Research on Metabolic Enzyme Inhibition

Another study focused on the inhibition of metabolic enzymes by related compounds. The findings suggested that structural modifications could lead to enhanced permeability and bioactivity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for resistant strains .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-(3-(2-methoxybenzyl)ureido)benzoate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling a substituted benzylamine with a methyl benzoate derivative. Key steps include:

- Catalyst Selection : Palladium on carbon (Pd/C) under hydrogenation conditions achieves high yields (e.g., 98% in related ureido-benzoate syntheses) .

- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) is used for solubility and reaction efficiency. Reflux conditions in DCM yield ~45% for analogous compounds .

- Purification : Recrystallization via solvent diffusion (e.g., hexane/ethyl acetate) improves purity (>99%) .

Q. Table 1. Synthesis Optimization

| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pd/C | THF | RT | 98 | >99 | |

| None | DCM | Reflux | 45 | 97 |

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be utilized to characterize this compound?

- Methodological Answer :

- ESI–MS : Identifies molecular ion peaks (e.g., [M+H]+ at m/z 418.2 for structurally similar ureido-benzoates) .

- 1H NMR : Key signals include δ 3.85 (singlet, methoxy group) and aromatic protons between δ 7.2–8.1 .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and hydrogen-bonding patterns .

Q. What are the key stability considerations during storage?

- Methodological Answer :

- Moisture Sensitivity : The urea and ester groups are prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C.

- Light Sensitivity : Protect from UV exposure using amber vials.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like dihydroorotate dehydrogenase (DHODH), a target for antiviral agents .

- DFT Calculations : Gaussian software optimizes geometry and calculates electrostatic potential maps to predict reactivity .

- Validation : Compare docking scores with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

- Methodological Answer :

- Bioavailability Enhancement : Use PEGylated liposomes or cyclodextrin complexes to improve solubility .

- Metabolic Stability Assays : LC-MS/MS quantifies plasma metabolites to identify rapid clearance issues .

- Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic (PK) modeling (e.g., non-compartmental analysis) .

Q. How does stereochemistry influence pharmacological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers .

- Enantiomer-Specific Activity : Test isolated (R)- and (S)-forms in cellular assays (e.g., IC₅₀ for cytotoxicity) .

- Structural Analysis : Compare X-ray structures of enantiomers to correlate spatial arrangement with target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.